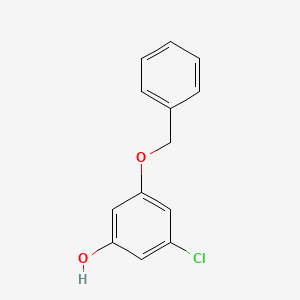

3-(Benzyloxy)-5-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEHCSLFESGHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 5 Chlorophenol

Modern Synthetic Advancements for 3-(Benzyloxy)-5-chlorophenol

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the production of this compound. galchimia.com This technology allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety. mdpi.com

A key benefit of flow chemistry is the superior heat and mass transfer compared to batch processes. mdpi.com The high surface-area-to-volume ratio in microreactors ensures that temperature can be controlled precisely, minimizing hot spots and the formation of byproducts that can occur in large-scale batch reactors. galchimia.com For an exothermic reaction like benzylation, this level of control is crucial for maintaining selectivity and preventing runaway reactions.

The synthesis of this compound in a flow system would typically involve pumping solutions of the starting materials (e.g., 5-chlororesorcinol and benzyl (B1604629) chloride) and a base through a mixer and into a heated or cooled reactor coil. galchimia.com The residence time, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and the reactor volume. mdpi.combeilstein-journals.org This allows for rapid reaction optimization, as multiple conditions can be screened in a short period using only small quantities of material. eurofins.com

Flow chemistry also enhances safety, particularly when dealing with hazardous reagents or intermediates. The small internal volume of flow reactors means that only a minimal amount of material is reacting at any given moment, significantly reducing the risks associated with handling large quantities of reactive chemicals. mdpi.com

Furthermore, flow chemistry is highly scalable. A process developed on a laboratory-scale flow reactor (such as those from Chemtrix or Vapourtec) can often be scaled up to production volumes by simply running the system for a longer duration or by using parallel reactor lines, without the need for extensive re-optimization. galchimia.comeurofins.com This seamless scalability reduces the time and cost associated with process development. It has been demonstrated that conditions can be readily transferred from microwave systems to flow systems, further speeding up development. galchimia.com The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process, combining the reaction and initial purification steps. beilstein-journals.orgnih.gov

Isolation and Purification Techniques for this compound

Following the synthesis of this compound, a robust isolation and purification strategy is essential to obtain the compound at the desired purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities present from the reaction mixture.

A standard workup procedure often begins with extraction . After the reaction is complete, the mixture may be quenched with water. The product is then extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. google.comresearchgate.net The organic layer is typically washed sequentially with water, a dilute acid or base to remove unreacted starting materials or reagents, and finally with brine to remove residual water. researchgate.net For instance, washing with an aqueous solution of sodium bicarbonate (NaHCO3) is a common step to remove any acidic impurities. researchgate.netrsc.org

Crystallization is a powerful purification technique if the crude product is a solid. The crude material is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Ethanol is often used for recrystallizing similar phenolic compounds. rsc.org

For non-crystalline products or for separating compounds with very similar properties, column chromatography is the method of choice. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. A common solvent system for compounds of this type is a mixture of ethyl acetate and a non-polar solvent like hexane. researchgate.net The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC).

Distillation , particularly vacuum distillation, can be used if the compound is a liquid with a sufficiently high boiling point and is thermally stable. sciencemadness.org For more volatile compounds, steam distillation is another option, which is effective for separating water-immiscible compounds from non-volatile impurities. sciencemadness.orgosti.gov However, the applicability of distillation depends heavily on the compound's specific physical properties.

The table below provides a comparative analysis of common purification techniques.

Table 1: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Extraction | Differential solubility of the compound between two immiscible liquid phases. | Simple, fast, and effective for initial cleanup and removal of water-soluble impurities. | Limited separation power for compounds with similar solubility. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity product; scalable. | Requires the compound to be a solid; potential for product loss in the mother liquor. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. | High resolving power; applicable to a wide range of compounds (liquids and solids). | Can be time-consuming and solvent-intensive; may be difficult to scale up. |

| Distillation | Separation based on differences in boiling points. | Effective for purifying liquids; can be performed on a large scale. | Requires the compound to be thermally stable; not suitable for non-volatile or azeotropic mixtures. |

Chemical Transformations and Reactivity of 3 Benzyloxy 5 Chlorophenol

Reactions at the Benzylic Position of 3-(Benzyloxy)-5-chlorophenol

The benzylic position, the carbon atom adjacent to the phenyl ring of the benzyl (B1604629) group, is particularly susceptible to reaction due to the stability of the resulting benzyzylic radicals or cations. libretexts.orgyoutube.commanusadventures.com

Oxidation:

The benzylic C-H bonds are prone to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. libretexts.orgyoutube.com In the case of this compound, this would lead to the formation of a benzoic acid derivative. The reaction proceeds through the formation of a stable benzylic radical intermediate. libretexts.org It is important to note that the presence of a hydrogen atom at the benzylic position is a prerequisite for this oxidation to occur. libretexts.orgyoutube.com

Halogenation:

Free radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS), typically in the presence of a radical initiator like benzoyl peroxide. libretexts.orgkhanacademy.org This reaction proceeds via a stabilized benzylic radical intermediate. libretexts.org The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions. manusadventures.com

Direct Arylation:

Recent advancements have enabled the direct functionalization of benzylic C-H bonds. For instance, photoredox organocatalysis, employing a thiol catalyst and an iridium photoredox catalyst, can achieve direct arylation of benzylic ethers. acs.orgnih.gov This method allows for the formation of a C-C bond at the benzylic position under relatively mild conditions. nih.gov

Cleavage Strategies for the Benzyl Ether Moiety in this compound

Hydrogenolysis:

A common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comthieme-connect.de This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and hydrogen gas. youtube.com The reaction results in the formation of the corresponding phenol (B47542) and toluene (B28343) as a byproduct, which is easily removed. youtube.com This method is often high-yielding and clean. youtube.com

Acid-Catalyzed Cleavage:

Strong acids can cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Lewis acids are also widely used for debenzylation. psu.edu For example, a combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) can chemoselectively cleave aryl benzyl ethers at low temperatures, preserving other acid-sensitive functional groups. organic-chemistry.orgresearchgate.net Another method involves using magnesium iodide under solvent-free conditions, which has been shown to be efficient for the debenzylation of aryl benzyl ethers. psu.edursc.org A system of diiodine and triethylsilane has also been developed for the practical deprotection of aryl benzyl ethers. thieme-connect.com

Oxidative Cleavage:

Oxidative methods can also be employed for debenzylation. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for p-methoxybenzyl ethers due to better stabilization of intermediates. organic-chemistry.org Ozone can also oxidatively remove benzyl ether protecting groups. organic-chemistry.org

| Debenzylation Method | Reagents | Key Features |

| Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield, clean reaction. youtube.comthieme-connect.de |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr), Lewis acids (e.g., BCl₃) | Can be harsh; Lewis acid methods offer more chemoselectivity. psu.eduorganic-chemistry.orgthieme-connect.deorganic-chemistry.org |

| Oxidative Cleavage | DDQ, Ozone | Alternative to hydrogenation and acidolysis. organic-chemistry.org |

| Other Methods | MgI₂, I₂/Et₃SiH | Offer specific advantages like solvent-free conditions or use of green solvents. psu.edursc.orgthieme-connect.com |

Metal-Catalyzed Cross-Coupling Reactions of this compound

The aryl chloride moiety in this compound is a suitable handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.detorontomu.ca

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically in the presence of a palladium catalyst and a base. whiterose.ac.ukacs.orgrsc.org While aryl chlorides are generally less reactive than bromides or iodides, significant progress has been made in developing highly active catalyst systems for their coupling. acs.orgrsc.org These systems often involve palladium complexes with specific ligands that facilitate the oxidative addition of the aryl chloride. acs.org Iron-based catalysts have also emerged as a more sustainable alternative for the Suzuki coupling of aryl chlorides. whiterose.ac.ukresearchgate.net

Stille Coupling:

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. numberanalytics.comsynarchive.comnumberanalytics.com This reaction is known for its tolerance to a wide range of functional groups. numberanalytics.com The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the coupled product. numberanalytics.com Nickel-catalyzed Stille couplings have also been developed. nih.gov

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also typically catalyzed by palladium or nickel. nih.govacs.org Organozinc reagents are compatible with many sensitive functional groups. nih.gov Efficient catalyst systems have been developed for the Negishi coupling of aryl chlorides, including those using N-heterocyclic carbene (NHC) supported nickel complexes. organic-chemistry.orgacs.org These reactions often proceed under mild conditions with good to excellent yields. organic-chemistry.org

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | Organoboron | Palladium, Iron | Widely used, tolerant of many functional groups. whiterose.ac.ukacs.orgrsc.org |

| Stille | Organotin | Palladium, Nickel | Tolerant of a wide range of functional groups. numberanalytics.comsynarchive.comnih.gov |

| Negishi | Organozinc | Palladium, Nickel | Compatible with sensitive functional groups, mild reaction conditions. nih.govacs.orgorganic-chemistry.orgacs.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nrochemistry.comorganic-chemistry.orguwindsor.ca This reaction is a powerful tool for synthesizing aryl amines. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. nrochemistry.com

For aryl chlorides like this compound, specific ligands are often required to achieve efficient coupling. nrochemistry.com The reaction is typically carried out in the presence of a base. nrochemistry.com High-throughput screening kits are available to efficiently optimize reaction conditions for Buchwald-Hartwig aminations. sigmaaldrich.com Recent developments have also seen the use of metal-N-heterocyclic carbene complexes as effective catalysts. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 3 Benzyloxy 5 Chlorophenol

Structure-Activity Relationship (SAR) Studies of 3-(Benzyloxy)-5-chlorophenol Analogues

Structure-activity relationship studies are fundamental to understanding how chemical modifications to a parent compound like this compound influence its biological effects. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for efficacy and selectivity.

The benzyloxy group is a significant feature of the molecule, contributing to its lipophilicity and potential for aromatic interactions. Modifications to this moiety can profoundly impact the compound's interaction with biological targets. Research in related benzyloxy-containing scaffolds has shown that substitutions on the benzyl (B1604629) ring are a critical determinant of activity.

For instance, in studies on benzyloxy-substituted quinolinone derivatives, the position and nature of substituents on the benzyl group were found to be crucial for anticancer activity. Similarly, research on adenosine (B11128) A1 receptor agonists demonstrated that introducing halogen atoms, such as bromine, at the meta-position of the benzyloxy ring, can enhance potency and selectivity. These findings suggest that a systematic exploration of substitutions on the benzyloxy ring of this compound could yield analogues with fine-tuned biological profiles.

Table 1: Hypothetical SAR of Benzyloxy Moiety Modifications

| Modification | Position of Substituent | Potential Impact on Activity |

|---|---|---|

| Electron-donating group (e.g., -OCH₃) | Ortho, Meta, Para | May enhance binding through hydrogen bond formation. |

| Electron-withdrawing group (e.g., -CF₃) | Ortho, Meta, Para | Can alter electronic properties and metabolic stability. |

| Halogen (e.g., -F, -Cl, -Br) | Ortho, Meta, Para | Increases lipophilicity and can introduce specific halogen bonding interactions. |

The presence and position of halogen atoms on a phenolic ring are known to be critical factors in determining a molecule's biological activity. Halogens influence the compound's acidity (pKa), lipophilicity, and metabolic stability. While the parent compound contains a chlorine atom at the 5-position, exploring alternative halogenation patterns is a key strategy in analogue development.

Studies on other classes of compounds, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, have revealed that even minor changes, like switching a chlorine for a fluorine atom, can drastically alter properties like membrane permeability. This highlights the nuanced effects of halogenation. Therefore, synthesizing analogues of this compound with different halogens (F, Br, I) or multiple halogen atoms at various positions on the phenol (B47542) ring could lead to the discovery of compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles and enhanced target engagement.

The phenolic hydroxyl group is a primary site for modification, offering a handle for introducing a wide array of functional groups through etherification, esterification, or conversion to other functionalities. This group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets.

Derivatization of the hydroxyl group can serve several purposes:

Prodrug Strategies: Esterification can mask the polar hydroxyl group to improve bioavailability, with the ester being cleaved in vivo to release the active phenol.

Altering Solubility: Conversion to ethers or other functional groups can modulate the water and lipid solubility of the compound.

Introducing New Interaction Sites: Attaching different chemical moieties can allow the analogue to form new interactions with a target protein, potentially increasing affinity or altering the mode of action.

For example, in the development of STAT3 inhibitors from a benzyloxyphenyl-methylaminophenol scaffold, modifications related to the phenolic hydroxyl group were integral to optimizing activity.

Design and Synthesis of Advanced Probes and Ligands from this compound

Beyond therapeutic applications, the this compound scaffold can be adapted to create sophisticated chemical tools for biological research. These include fluorescently tagged derivatives and biotinylated analogues for studying cellular processes and target engagement.

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking molecules within living cells. By attaching a fluorophore to the this compound core, researchers can create probes to monitor its localization, interaction with cellular components, and metabolic fate.

The synthesis of such probes typically involves linking a fluorescent dye to the parent molecule, often through the versatile phenolic hydroxyl group. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and excitation/emission wavelengths to avoid interference from cellular autofluorescence. The linker used to attach the fluorophore must be carefully chosen to ensure it does not disrupt the biological activity of the core scaffold. General strategies for creating fluorescent probes often involve designing a recognition unit that reacts specifically with a target analyte, leading to a change in fluorescence.

Biotinylation is a powerful technique used to label molecules for detection, purification, and pull-down assays. The high-affinity interaction between biotin and streptavidin or avidin is exploited to isolate binding partners of the labeled molecule from complex biological mixtures, such as cell lysates.

A biotinylated analogue of this compound can be synthesized by attaching a biotin tag via a flexible linker, commonly to the hydroxyl group. This allows the analogue to retain its ability to bind to its cellular target. Once the biotinylated analogue has bound to its target, the entire complex can be captured using streptavidin-coated beads. Subsequent analysis of the captured proteins can identify the direct biological targets of the parent compound, providing invaluable insights into its mechanism of action. General strategies for synthesizing biotinylated peptides and other molecules often involve solid-phase synthesis where a linker and biotin are sequentially added.

Photoaffinity Labels

Photoaffinity labeling is a powerful technique used to identify and characterize the specific binding interactions between a molecule and its biological targets, typically proteins. This is achieved by incorporating a photoreactive group into the ligand of interest. Upon exposure to UV light, this group becomes highly reactive and forms a stable, covalent bond with nearby amino acid residues within the binding site of the target protein. scispace.commdpi.com A photoaffinity probe derived from this compound would typically be designed with three essential components: the core this compound scaffold for target recognition, a photoreactive moiety for covalent cross-linking, and a reporter tag for detection and isolation.

Design Strategy:

A common strategy for converting a phenolic compound like this compound into a photoaffinity probe involves derivatization at the phenolic hydroxyl group. This position is often synthetically accessible and allows for the introduction of a linker arm connecting the core scaffold to the other necessary functional groups without significantly altering the parent molecule's binding properties.

Key Components of a Hypothetical Photoaffinity Probe:

| Component | Function | Example Moiety |

| Recognition Element | Binds to the target protein | This compound |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Benzophenone, Aryl Azide (B81097), Diazirine |

| Reporter Tag | Enables detection and purification of the labeled protein | Biotin, Alkyne (for click chemistry), Fluorophore |

| Linker/Spacer | Connects the components and minimizes steric hindrance | Polyethylene glycol (PEG), alkyl chain |

Synthetic Approach:

The synthesis of a photoaffinity probe based on this compound could proceed via the alkylation of the phenolic hydroxyl group. For instance, a linker containing a terminal alkyne group could be attached. This alkyne then serves as a handle for a copper-catalyzed azide-alkyne cycloaddition ('click reaction') to attach a reporter tag, such as biotin-azide. rsc.org Separately, a photoreactive group like a benzophenone could be incorporated into the linker. Benzophenones are advantageous as they are activated by UV light at wavelengths (350–360 nm) that are less likely to cause protein damage. nih.gov The resulting trifunctional probe would allow for target binding, UV-induced covalent cross-linking, and subsequent detection or purification via the biotin tag's strong affinity for avidin or streptavidin. scispace.com

Alternative photoreactive groups include diazirines, which are smaller and can reduce potential steric hindrance, or 2-aryl-5-carboxytetrazoles (ACT), which react through a unique mechanism with proximal nucleophiles at the target site. mdpi.comnih.gov The choice of the photoreactive group and the linker length is critical and often requires systematic investigation to optimize labeling efficiency without compromising binding affinity. nih.gov

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry enables the rapid synthesis of a large number of distinct but structurally related molecules, known as a chemical library. nih.gov This approach is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new lead structures. ijpsonline.com The this compound scaffold is well-suited for combinatorial library generation, particularly through solid-phase organic synthesis (SPOS).

Solid-Phase Synthesis Strategy:

In a solid-phase approach, the this compound scaffold would first be immobilized on a solid support, such as a polymer resin. nih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted materials. mdpi.com The core scaffold can be attached to the resin via a suitable linker, which is designed to be stable throughout the synthetic sequence but can be cleaved under specific conditions to release the final products. nih.gov

An efficient method for constructing a diaryl ether library on a solid support involves adapting the copper(I)-mediated Ullmann condensation. nih.gov In this strategy, the this compound could be immobilized onto the resin through its phenolic oxygen, or alternatively, a resin-bound aryl halide could be used. For this example, we will consider the former.

Hypothetical Library Generation Scheme:

Immobilization: this compound is attached to a solid support resin via a cleavable linker.

Diversification: The immobilized scaffold can be subjected to various reactions. A key diversification step would be the modification of the benzyloxy group. For example, the benzyl group could be removed (debenzylation) to free the second phenolic hydroxyl group.

Parallel Synthesis: The resin-bound intermediate is then distributed into an array of separate reaction vessels. ijpsr.com In each vessel, a different building block (e.g., a diverse set of aryl halides) is added.

Coupling Reaction: A copper-catalyzed C-O cross-coupling reaction is performed in each vessel to form a new diaryl ether linkage. nih.gov This step introduces the first point of diversity (R¹).

Further Diversification (Optional): If other functional groups are present on the newly introduced aryl ring, they can be further modified in subsequent parallel synthesis steps to introduce a second point of diversity (R²).

Cleavage: The final compounds are cleaved from the solid support, yielding a library of purified analogues for biological screening.

Example Library Design:

This strategy allows for the systematic combination of a core scaffold with various building blocks to generate a large library of analogues.

| Scaffold | Building Block Set 1 (Aryl Halides for R¹) | Building Block Set 2 (Reagents for R²) |

| Resin-bound 3-hydroxy-5-chlorophenol | 4-Iodobenzonitrile | - |

| 1-Bromo-4-(trifluoromethyl)benzene | - | |

| Methyl 4-iodobenzoate | Suzuki coupling reagents | |

| 4-Bromo-2-fluoroanisole | Demethylation reagents |

By employing a parallel synthesis approach, where each unique combination of building blocks is reacted in a separate well of a microtiter plate, a spatially addressable library is created, simplifying the process of identifying active compounds after screening. ijpsonline.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 5 Chlorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy serves as a cornerstone for the detailed structural investigation of 3-(Benzyloxy)-5-chlorophenol, offering insights into the atomic arrangement and electronic environment within the molecule.

¹H and ¹³C NMR Chemical Shift Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals that can be assigned to specific atoms within its structure. In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group and the substituted phenol (B47542) ring resonate at distinct chemical shifts. The methylene (B1212753) protons (CH₂) of the benzyl ether linkage typically appear as a singlet around 5.04 ppm. The aromatic protons of the benzyl ring are observed in the range of 7.30-7.45 ppm. The protons on the chlorophenol ring produce signals that are influenced by the surrounding substituents.

The ¹³C NMR spectrum provides complementary information, with each carbon atom giving rise to a signal at a specific chemical shift. The carbon of the methylene group is typically found around 70.9 ppm. The carbons of the phenyl ring of the benzyl group resonate between 127.9 and 136.4 ppm. The carbon atoms of the chlorophenol ring are observed at shifts influenced by the hydroxyl, chloro, and benzyloxy groups.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenolic H-2 | 6.64 (t, J=2.2 Hz) | - |

| Phenolic H-4 | 6.53 (t, J=2.1 Hz) | - |

| Phenolic H-6 | 6.71 (t, J=2.2 Hz) | - |

| Methylene (-CH₂-) | 5.04 (s) | 70.9 |

| Benzyl H-2',6' | 7.42 (d, J=7.3 Hz) | 127.9 |

| Benzyl H-3',5' | 7.40 (t, J=7.3 Hz) | 128.8 |

| Benzyl H-4' | 7.34 (t, J=7.3 Hz) | 128.4 |

| Phenolic C-1 | - | 157.8 |

| Phenolic C-2 | - | 108.3 |

| Phenolic C-3 | - | 160.2 |

| Phenolic C-4 | - | 102.9 |

| Phenolic C-5 | - | 135.1 |

| Phenolic C-6 | - | 108.3 |

| Benzyl C-1' | - | 136.4 |

| Benzyl C-2',6' | - | 127.9 |

| Benzyl C-3',5' | - | 128.8 |

| Benzyl C-4' | - | 128.4 |

Note: Chemical shifts are typically measured in parts per million (ppm) and referenced to a standard. The coupling constant (J) is given in Hertz (Hz). s = singlet, t = triplet, d = doublet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. In this compound, COSY would show correlations between the adjacent protons on the phenolic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on the proton assignments. For example, the methylene proton signal at 5.04 ppm would correlate with the carbon signal at 70.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different parts of the molecule. For instance, correlations would be observed from the methylene protons to the C-3 of the phenol ring and to the C-1' of the benzyl ring, confirming the ether linkage.

Advanced NMR for Stereochemical Determination

For chiral derivatives of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine stereochemistry. NOESY identifies protons that are close in space, providing information about the three-dimensional structure of the molecule.

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound (C₁₃H₁₁ClO₂). The presence of chlorine is confirmed by the characteristic isotopic pattern of the molecular ion peak, with two signals at m/z 234 and 236 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of a selected precursor ion. For this compound, a primary fragmentation pathway involves the cleavage of the C-O bond of the ether linkage. This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a characteristic peak for benzyl-containing compounds. Another significant fragment corresponds to the chlorophenol portion of the molecule.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| Fragment | m/z (Mass/Charge Ratio) | Proposed Structure/Identity |

| Molecular Ion | 234/236 | [C₁₃H₁₁³⁵ClO₂]⁺ / [C₁₃H₁₁³⁷ClO₂]⁺ |

| Fragment 1 | 91 | [C₇H₇]⁺ (Benzyl cation) |

| Fragment 2 | 143/145 | [C₆H₄³⁵ClO]⁻ / [C₆H₄³⁷ClO]⁻ (Chlorophenoxide ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. usda.gov The analysis of the this compound spectrum relies on identifying characteristic vibrations associated with its key structural components: the hydroxyl group, the ether linkage, the carbon-chlorine bond, and the aromatic rings.

The IR spectrum is particularly sensitive to polar bonds and provides strong signals for O-H and C=O stretching, while Raman spectroscopy, which relies on changes in polarizability, is often more effective for analyzing non-polar, symmetric bonds and aromatic systems. spectroscopyonline.com

Key vibrational modes for this compound include:

O-H Stretch: A broad and intense absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, which is often involved in hydrogen bonding.

Aromatic C-H Stretch: Sharp absorptions typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: The methylene (-CH₂-) group in the benzyl moiety will show stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the two aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. These are often prominent in both IR and Raman spectra. libretexts.orgresearchgate.net

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The phenolic C-O stretch typically appears around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch gives rise to bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretch: The carbon-chlorine stretch is expected to produce a moderate to strong band in the fingerprint region of the IR spectrum, generally between 850-550 cm⁻¹. libretexts.org

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene (B151609) rings occur in the 675-900 cm⁻¹ range and are highly characteristic of the substitution pattern. libretexts.org

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Phenol | O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Benzyl Group | C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| Aromatic Rings | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Ether & Phenol | C-O Stretch | 1020 - 1275 | Strong (IR) |

| Chloroalkane | C-Cl Stretch | 550 - 850 | Medium to Strong (IR) |

| Aromatic Rings | C-H "oop" Bending | 675 - 900 | Strong (IR) |

This table presents generalized data based on established spectroscopic correlation charts. libretexts.org

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state packing of the molecule.

In this derivative, the methylidenecyclohexa-2,4-dienone moiety is nearly planar. researchgate.net The molecule features a significant intramolecular N—H⋯O hydrogen bond. researchgate.net In the crystal lattice, molecules are linked by intermolecular O—H⋯O hydrogen bonds and further stabilized by C—H⋯π interactions, creating a complex three-dimensional network. researchgate.net

Another related structure, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, also demonstrates key structural motifs. researchgate.net The molecule adopts an E conformation around the C=N bond and features an intramolecular O—H⋯N hydrogen bond. researchgate.net The crystal packing is characterized by C—H⋯O hydrogen bonds that form zigzag chains, which are further linked by π–π stacking interactions between the aromatic rings. researchgate.net

The crystallographic data for these derivatives are summarized below.

| Parameter | (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one researchgate.net | (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol researchgate.net |

| Chemical Formula | C₂₀H₁₇NO₃ | C₂₀H₁₆N₂O₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 12.890 (5) | 12.1643 (7) |

| b (Å) | 8.343 (5) | 5.9234 (4) |

| c (Å) | 19.908 (5) | 23.3398 (15) |

| α (°) | 90 | 90 |

| β (°) | 129.616 (15) | 97.477 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1649.2 (12) | 1667.68 (18) |

| Z | 4 | 4 |

This table presents crystallographic data for derivatives of this compound.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the structural analysis of chiral molecules. mgcub.ac.inmdpi.com These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. mdpi.com While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter into the benzyl group or by creating atropisomers through restricted rotation. The analysis of such derivatives by CD or ORD would provide crucial information about their absolute configuration and conformational preferences in solution.

Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. scirp.org For a chiral derivative of this compound, the aromatic chromophores would become optically active. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a fingerprint of the molecule's stereochemistry. The sign and intensity of these peaks are highly sensitive to the spatial arrangement of atoms around the chromophore. mdpi.com For instance, the coupling between the electronic transitions of the two aromatic rings could produce a distinct bisignate CD signal, the sign of which could be correlated to the absolute configuration of the molecule using established empirical rules or theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). rsc.orgd-nb.info

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. nipne.roscirp.org ORD and CD are mathematically related through the Kramers-Kronig transforms and provide complementary information. mdpi.com An ORD spectrum shows the plain positive or negative rotation far from an absorption band and anomalous dispersion (a "Cotton effect curve") in the region of the chromophore's absorption. nih.gov This can be used to determine the absolute configuration by comparison with compounds of known stereochemistry.

In practice, if a chiral center were introduced, for example, at the benzylic carbon, creating (R)- or (S)-1-phenyl-1-[(3-chloro-5-hydroxyphenoxy)]methane, the resulting enantiomers would produce mirror-image CD and ORD spectra. The analysis of these spectra would be essential for confirming enantiomeric purity and assigning the absolute configuration of the synthesized material. d-nb.info

| Technique | Principle | Information Obtained | Application to Chiral Derivatives |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light (ΔA vs. λ). scirp.org | Absolute configuration, conformational analysis, enantiomeric purity. | Directly probe the chiral environment of the aromatic chromophores. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength ([α] vs. λ). scirp.org | Absolute configuration, location of absorption bands. | Determine the sign of rotation at specific wavelengths (e.g., sodium D-line) and analyze Cotton effects. |

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 5 Chlorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(Benzyloxy)-5-chlorophenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), would be used to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

Illustrative Geometric Parameters: An interactive data table below shows the kind of data a DFT optimization would yield for this compound.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-Cl | ~1.75 Å |

| C-O (Phenol) | ~1.37 Å | |

| C-O (Ether) | ~1.38 Å | |

| O-CH₂ | ~1.43 Å | |

| C=C (Aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | ~119° |

| C-C-O (Phenol) | ~118° | |

| C-O-CH₂ | ~117° | |

| Dihedral Angle | C-O-CH₂-C | ~178° (anti-periplanar) |

Note: These values are illustrative and based on standard bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. numberanalytics.com The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom, while the LUMO might be distributed across the aromatic system.

Illustrative FMO Properties: The following table presents hypothetical FMO data for this compound, typical for such aromatic compounds.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

Note: These energy values are illustrative. The HOMO-LUMO gap is a key parameter derived from these energies.

An electrostatic potential (ESP) map visualizes the charge distribution on the molecule's surface. libretexts.orguni-muenchen.de It is a valuable tool for identifying nucleophilic and electrophilic sites. In an ESP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. youtube.com

For this compound, the ESP map would likely show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs, making it a primary site for electrophilic attack or hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The chlorine atom would also contribute to the electrostatic landscape. Such maps help in understanding non-covalent interactions, which are critical for biological activity. avogadro.cc

Molecular Dynamics Simulations of this compound in Solution and Protein Binding Sites

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. github.io An MD simulation of this compound would typically be performed in a simulated aqueous environment to understand its conformational flexibility and interactions with water molecules. This involves calculating the forces between atoms and solving Newton's equations of motion. researchgate.net

When placed in a protein's binding site, MD simulations can reveal the stability of the ligand-protein complex. nih.gov The simulation can show how the compound adjusts its conformation within the binding pocket and the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, over a period of nanoseconds. nih.gov This provides a more realistic view of the binding event than static docking models.

Docking Studies of this compound with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. journalirjpac.com The goal is to identify the most stable binding mode, which is often quantified by a docking score representing the binding affinity. lasalle.mx

For this compound, potential biomolecular targets could include enzymes or receptors where phenol or chlorophenol derivatives are known to be active. The docking process would involve placing the 3D structure of the compound into the active site of the target protein and evaluating numerous possible conformations. The results would highlight key interactions, such as hydrogen bonds between the phenolic hydroxyl group and receptor residues, or pi-stacking interactions involving the aromatic rings. mdpi.com

Illustrative Docking Results: This table illustrates hypothetical docking results of this compound with a generic protein kinase target.

| Parameter | Result |

| Target Protein | Protein Kinase (e.g., Tyrosine Kinase) |

| Binding Affinity (Docking Score) | -8.2 kcal/mol |

| Key Interacting Residues | Lys72, Asp184, Leu130 |

| Types of Interactions | Hydrogen bond with Asp184 (via phenolic -OH), Hydrophobic interactions with Leu130, Pi-stacking with a Phenylalanine residue |

Note: The data is hypothetical and serves to illustrate the output of a molecular docking study.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com To build a QSAR model for this compound derivatives, one would first need to synthesize a library of related compounds with varying substituents on the aromatic rings. researchgate.net

The next step involves calculating various molecular descriptors for each derivative. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. Statistical methods, such as multiple linear regression, are then used to create an equation that relates these descriptors to the measured biological activity (e.g., IC50 values). derpharmachemica.com A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Exploration of Biological and Mechanistic Pathways of 3 Benzyloxy 5 Chlorophenol

In Vitro Screening and Phenotypic Assays for Biological Activity of 3-(Benzyloxy)-5-chlorophenol

Detailed in vitro screening and phenotypic assay data for this compound are not available in the reviewed literature.

Cell-Based Assays for Specific Biological Responses

No specific cell-based assays designed to evaluate the biological response to this compound have been published. While general methodologies for cell-based assays are well-established for assessing cellular functions like cytotoxicity, proliferation, and signaling pathways, their application to this particular compound has not been documented. marinbio.comsvarlifescience.com

Enzyme Inhibition/Activation Studies

Specific studies detailing the inhibitory or activation effects of this compound on various enzymes are largely absent from the scientific literature. One source notes a reference to "Raf Kinase Inhibitor IV" in proximity to this compound, which may suggest a potential, though unconfirmed, association or structural similarity. sigmaaldrich.com However, no empirical data, such as IC50 values or kinetic studies, have been published to substantiate any direct enzyme inhibition activity for this compound. For context, research on other structurally related chlorophenol compounds has shown inhibitory effects on enzymes like cytochrome P450 isoforms, but this cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Receptor Binding Assays

There are no published receptor binding assays that have evaluated the affinity of this compound for specific biological receptors. Studies on other benzyloxy derivatives have demonstrated binding to various receptors, such as adenosine (B11128) receptors, but no such data exists for this compound itself. nih.govacs.org

Identification and Validation of Molecular Targets of this compound

No research dedicated to the identification and validation of specific molecular targets for this compound could be located.

Proteomic Profiling Approaches

There is no evidence of proteomic profiling studies having been conducted to identify proteins that may interact with this compound. Methodologies for proteomic profiling are used to analyze changes in protein expression in response to various stimuli, but these techniques have not been applied to investigate the effects of this specific compound. mdpi.comfrontiersin.orgmdpi.com

Genetic Interaction Screens

A thorough search of scientific literature yielded no results for genetic interaction screens involving this compound. This type of screening, often utilizing technologies like CRISPR, is used to identify functional relationships between genes by observing how the knockout of one gene affects the phenotype of a cell when another gene is also perturbed, but has not been applied in the context of this compound. nih.govnih.gov

Target Deconvolution Strategies

Target deconvolution for a novel compound like this compound would involve a series of experimental strategies to identify its molecular targets. Given the absence of specific studies on this compound, a hypothetical approach based on its structural motifs—a chlorophenol and a benzyloxy group—can be outlined.

A primary step would be to perform broad-spectrum screening against panels of known biological targets, such as receptors, enzymes, and ion channels. Based on the activities of related compounds, initial hypotheses for potential targets could be formulated. For instance, chlorophenols are known to interfere with cellular energy metabolism. inchem.orgdrugbank.com Therefore, initial assays could focus on components of the mitochondrial respiratory chain.

Potential Target Deconvolution Approaches:

Affinity-Based Methods: These could include affinity chromatography, where a derivative of this compound is immobilized on a solid support to capture its binding partners from cell lysates.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of enzymes, which could help in identifying enzyme families that interact with the compound.

Computational Approaches: In silico methods like molecular docking could be employed to predict interactions with a wide array of protein structures, helping to prioritize potential targets for experimental validation.

Elucidation of Molecular Mechanisms of Action for this compound

The elucidation of the molecular mechanisms of action would follow the identification of primary biological targets. The approaches would aim to understand how the interaction of this compound with its target(s) translates into a cellular response.

Once a target is identified, studies would focus on the downstream signaling pathways. For example, if this compound were found to interact with a specific receptor, subsequent investigations would analyze the modulation of associated signaling cascades, such as MAPK/ERK, PI3K/Akt, or JAK/STAT pathways. This would typically involve techniques like Western blotting to detect changes in the phosphorylation status of key signaling proteins.

Many cellular processes are regulated by protein-protein interactions (PPIs). This compound could potentially modulate such interactions, either by stabilizing or disrupting them. Techniques like co-immunoprecipitation (Co-IP), pull-down assays, and yeast two-hybrid screens could be used to investigate whether the compound affects the formation of specific protein complexes.

The compound's effect on gene expression would provide a global view of its cellular impact. Microarray analysis or RNA sequencing (RNA-seq) could be performed on cells treated with this compound to identify up- or down-regulated genes. This transcriptomic data can offer insights into the biological processes and pathways affected by the compound. For example, studies on other phenolic compounds have shown effects on genes related to melanin (B1238610) synthesis. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound Analogues in Biological Systems

SAR and SMR studies are crucial for optimizing the potency and selectivity of a lead compound and for understanding the chemical features responsible for its biological activity. For this compound, a systematic synthesis and evaluation of analogues would be required.

A library of analogues would be synthesized by modifying the core structure of this compound. These modifications could include:

Altering the position of the chlorine atom on the phenol (B47542) ring.

Introducing different substituents on the phenol ring.

Modifying the benzyloxy group, for instance, by adding substituents to the benzyl (B1604629) ring or replacing it with other groups.

These analogues would then be tested in the same biological assays used to characterize the parent compound. The resulting data would help in establishing relationships between the chemical structure and biological activity.

Table of Potential Analogues and SAR Focus:

| Analogue Type | Modification | Rationale for SAR Study |

| Positional Isomers | Shifting the chlorine to other positions (e.g., 2-chloro, 4-chloro) | To determine the influence of the chlorine position on activity. |

| Halogen Substitution | Replacing chlorine with other halogens (F, Br, I) | To investigate the effect of halogen size and electronegativity. |

| Benzyl Ring Substitution | Adding electron-donating or -withdrawing groups to the benzyl ring | To probe the electronic and steric requirements of the binding pocket. |

| Ether Linkage Modification | Replacing the ether oxygen with sulfur or nitrogen | To assess the importance of the ether linkage for activity. |

By correlating the structural changes with the observed biological effects and mechanistic data, a comprehensive SMR could be developed. This would provide a deeper understanding of how the chemical structure drives the mechanism of action, which is essential for the rational design of more effective and specific compounds.

Future Research Directions and Translational Perspectives for 3 Benzyloxy 5 Chlorophenol

Integration of Artificial Intelligence and Machine Learning in 3-(Benzyloxy)-5-chlorophenol Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and pharmaceutical research. For a molecule like this compound, these computational tools can accelerate the discovery and optimization of its derivatives for various applications.

Future research will likely leverage AI and ML for several key purposes:

De Novo Design and Analogue Generation: AI-driven platforms can design novel analogues of this compound with tailored properties. bohrium.comnih.gov By inputting the core structure, machine learning models can generate thousands of virtual derivatives and predict their physicochemical and biological characteristics. bohrium.comnih.gov For instance, models trained on large datasets of phenol (B47542) derivatives can predict properties like toxicity or antioxidant capacity. researchgate.netnih.gov This approach allows for the rapid exploration of a vast chemical space to identify promising candidates for synthesis and testing. researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning algorithms like artificial neural networks (ANNs) and support vector machines, can predict the biological activity of new this compound analogues. researchgate.netnih.gov These models can identify complex, non-linear relationships between molecular structure and activity that are not apparent through traditional analysis. researchgate.net For example, ANNs have been successfully used to predict the degradation and mineralization of phenol compounds, a concept adaptable to predicting the metabolic fate or environmental impact of this compound derivatives. plos.org

Reaction Optimization and Synthesis Planning: Machine learning algorithms can optimize reaction conditions for the synthesis of this compound and its analogues, improving yield and reducing waste. beilstein-journals.org By analyzing large reaction databases, global models can suggest initial conditions for novel transformations, while local models can fine-tune parameters for specific reactions. beilstein-journals.org This accelerates the development of efficient and scalable synthetic routes.

| AI/ML Application | Specific Technique | Projected Outcome for this compound Research |

|---|---|---|

| Analogue Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Creation of virtual libraries of novel analogues with potentially enhanced biological activity or material properties. bohrium.com |

| Property Prediction | Artificial Neural Networks (ANNs), Random Forests, QSAR | Accurate prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, binding affinities, and physicochemical properties. researchgate.netplos.org |

| Synthesis Optimization | Bayesian Optimization, Multi-armed Bandit Algorithms | Identification of optimal reaction conditions (temperature, catalyst, solvent) for higher yields and purity, accelerating the synthesis of derivatives. beilstein-journals.org |

Novel Synthetic Methodologies for Accessing this compound Analogues

The development of novel, efficient, and versatile synthetic methods is crucial for exploring the full potential of the this compound scaffold. Future research will likely focus on innovative catalytic and one-pot reactions to generate a diverse library of analogues.

Key areas for synthetic innovation include:

Catalytic Cross-Coupling Reactions: Palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are powerful tools for modifying the aromatic core. nih.govrsc.org These methods can be used to introduce a wide range of substituents at various positions, creating analogues that would be difficult to access through classical methods. For example, Sonogashira coupling could be employed to introduce alkynyl groups, which are versatile handles for further functionalization. rsc.org

C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to modifying the scaffold. This strategy avoids the need for pre-functionalized starting materials (like halides or boronic acids), allowing for the direct introduction of new functional groups onto the phenyl rings of either the phenol or the benzyl (B1604629) moiety.

Cascade and One-Pot Reactions: Designing multi-step reactions that proceed in a single flask (one-pot or cascade reactions) can significantly improve efficiency and reduce waste. tandfonline.com For example, a cascade reaction could involve an initial etherification to form a derivative, followed by an intramolecular cyclization to create complex heterocyclic structures fused to the this compound core. sphinxsai.com

Photoredox and Electrochemical Synthesis: These modern synthetic techniques use light or electricity to drive chemical reactions, often under mild conditions. They can enable unique transformations that are not possible with traditional thermal methods, providing access to novel analogue classes.

| Synthetic Methodology | Potential Transformation on the Scaffold | Example of Analogue Class |

|---|---|---|

| Palladium-Catalyzed Coupling | Introduction of aryl, vinyl, or alkynyl groups at the chloro-position or other functionalized sites. rsc.org | Biaryl or poly-aromatic derivatives. |

| C-H Functionalization | Direct arylation, alkylation, or amination of the aromatic rings. | Highly substituted and complex analogues. |

| Intramolecular Cyclization | Formation of new heterocyclic rings (e.g., benzofurans, chromenes) using the phenolic hydroxyl group. rsc.orgtandfonline.com | Fused heterocyclic systems. scielo.br |

| Photoredox Catalysis | Radical-based additions and couplings under mild conditions. | Analogues with complex stereochemistry or strained ring systems. |

Advanced Biological Probes and Tools Derived from this compound

The this compound structure can serve as a foundation for the development of sophisticated chemical tools to study biological systems. By incorporating specific functional groups, this scaffold can be transformed into probes for imaging, target identification, and mechanistic studies.

Future directions in this area may include:

Fluorescent Probes: The scaffold can be derivatized with fluorophores to create probes for biological imaging. These probes could be designed to localize within specific cellular compartments or to respond to changes in the cellular environment (e.g., pH, redox state) by altering their fluorescence. The design could be inspired by existing phenol-based sensors.

Photoaffinity Labels: Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) would convert the molecule into a photoaffinity label. Upon photoactivation, such a probe would form a covalent bond with its biological target (e.g., an enzyme or receptor), enabling target identification and validation.

Activity-Based Probes (ABPs): An ABP could be designed by incorporating a reactive "warhead" that covalently modifies the active site of a specific enzyme class. This would allow for the profiling of enzyme activity directly in complex biological samples, providing insights into disease states.

Fragment-Based Discovery Handles: The core molecule itself can be used as a fragment in fragment-based drug discovery (FBDD). Its binding to a protein target could be detected by biophysical methods, and the structure could then be elaborated or linked with other fragments to build a potent inhibitor. uni-saarland.de

| Probe Type | Required Structural Modification | Research Application |

|---|---|---|

| Fluorescent Sensor | Attachment of a fluorophore (e.g., coumarin, fluorescein). bham.ac.uk | Imaging the subcellular distribution of the compound or sensing local environmental changes. |

| Photoaffinity Label | Incorporation of a phenylazide or diazirine group. | Covalent labeling and identification of protein binding partners (target deconvolution). |

| Activity-Based Probe | Addition of a reactive electrophile (e.g., fluorophosphonate, epoxide). | Profiling the activity of specific enzyme families (e.g., hydrolases, proteases) in cells or tissues. |

| Click Chemistry Handle | Introduction of an alkyne or azide group. | Facilitating conjugation to reporter tags, surfaces, or other molecules via copper-catalyzed or strain-promoted cycloaddition. |

Emerging Applications of this compound in Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, the structural attributes of this compound make it an intriguing candidate for applications in chemical biology and materials science. sigmaaldrich.comsigmaaldrich.com

Potential emerging applications include:

Monomers for Functional Polymers: The phenolic hydroxyl group allows the molecule to be used as a monomer in polymerization reactions. This could lead to the creation of specialty polymers with unique properties, such as high thermal stability, specific refractive indices, or tailored surface characteristics. Copolymers containing this monomer could be used in advanced coatings or specialty plastics. mdpi.com

Building Blocks for Supramolecular Chemistry: The molecule's capacity for hydrogen bonding (phenol group) and π-π stacking (aromatic rings) makes it a candidate for designing self-assembling supramolecular structures. These structures could find applications in areas like molecular sensing, catalysis, or as scaffolds for organizing other molecules.

Functionalization of Material Surfaces: The compound can be chemically tethered to the surfaces of materials (e.g., silica (B1680970), gold nanoparticles) to modify their properties. For example, surface functionalization could be used to create biocompatible coatings, alter surface hydrophobicity, or immobilize catalysts.

Precursors for Advanced Materials: The chlorinated aromatic ring is a precursor for materials that require flame-retardant properties. Through controlled pyrolysis or chemical transformation, it could also be investigated as a precursor for specialized carbon-based materials.

| Field | Application | Key Structural Feature |

|---|---|---|

| Materials Science | Synthesis of specialty polymers and copolymers. mdpi.com | Reactive phenolic -OH group for polymerization. |

| Supramolecular Chemistry | Formation of self-assembling molecular architectures. | Aromatic rings (π-stacking) and phenol group (H-bonding). |

| Chemical Biology | Component of protein-templated synthesis or dynamic combinatorial libraries. uni-saarland.de | Structurally defined fragment with diverse interaction potential. |

| Surface Chemistry | Modification of material surfaces to impart new properties. | Phenolic -OH or other introduced functional groups for covalent attachment. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-5-chlorophenol, and what factors influence the choice of reaction conditions?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example, benzylation of 5-chlorophenol using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Reaction conditions (temperature, solvent polarity, and catalyst selection) are optimized based on steric hindrance and electronic effects of substituents. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve aromatic intermediates .

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) are effective. Purity is confirmed via HPLC (>95% by area normalization) . For thermally sensitive batches, low-temperature crystallization minimizes decomposition .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1 ppm (OCH₂Ph), and δ 6.7–7.0 ppm (chlorophenol ring) .

- IR : A broad O–H stretch (~3200 cm⁻¹) and C–O–C absorption (~1250 cm⁻¹) confirm the ether linkage .

- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the benzyloxy group, as demonstrated for analogous Schiff base compounds .

Advanced Research Questions

Q. What mechanistic insights are available for substitution reactions involving this compound?

- Methodological Answer : Electrophilic aromatic substitution (EAS) at the para position to the hydroxyl group is favored due to directing effects. Kinetic studies using deuterated solvents reveal a proton-assisted pathway for benzylation . Computational models (DFT) predict activation energies for competing reaction pathways, validated by experimental yields .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition products are observed?

- Methodological Answer :

- Storage : Degradation is minimized at 4°C in amber glass under inert gas (N₂/Ar). Prolonged exposure to light or humidity leads to hydrolysis of the benzyloxy group, forming 5-chlorophenol and benzaldehyde .

- Analysis : LC-MS identifies decomposition products (e.g., m/z 143 for 5-chlorophenol). Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation rates .

Q. What strategies can resolve contradictions in spectroscopic data obtained from different analytical techniques for this compound?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example:

- Discrepancies in NMR integration ratios (e.g., overlapping peaks) are resolved via 2D-COSY or HSQC .

- Conflicting IR and X-ray data (e.g., hydrogen bonding patterns) are clarified by variable-temperature XRD .

Q. How can computational modeling predict the reactivity and interaction of this compound in complex systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.